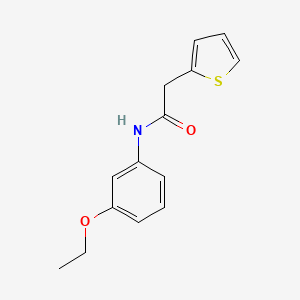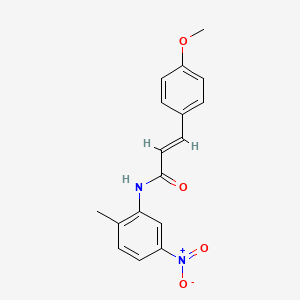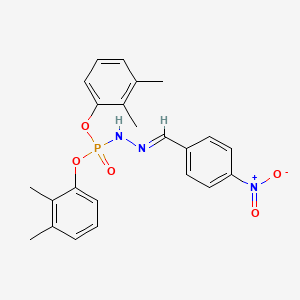![molecular formula C15H12N2O3 B5859347 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MFI-1, has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, this compound has been shown to bind to the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activity. By modulating the activity of this channel, this compound may have immunomodulatory effects that could be useful in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on ion channel activity, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione in lab experiments is its ability to modulate ion channel activity, which could be useful in studying the role of ion channels in various physiological processes. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the study of this compound's effects on other ion channels and enzymes, which could have implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-methyl-2-furfural and phenylhydrazine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with chloroacetic acid to yield this compound.
Scientific Research Applications
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
properties
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-7-8-12(20-10)9-13-14(18)17(15(19)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSZMMUKDQJRQY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)



![N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5859336.png)

![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)